Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a benzoate ester, a morpholine ring, and a dichlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds One common route involves the reaction of 2,4-dichlorophenol with ethyl chloroacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate This intermediate is then reacted with 2-aminobenzoic acid to form the corresponding amide
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring and the dichlorophenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. The morpholine ring can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol
Uniqueness
ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability.
This detailed article provides a comprehensive overview of ETHYL 5-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22Cl2N2O5 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H22Cl2N2O5/c1-2-29-21(27)16-12-15(4-5-18(16)25-7-9-28-10-8-25)24-20(26)13-30-19-6-3-14(22)11-17(19)23/h3-6,11-12H,2,7-10,13H2,1H3,(H,24,26) |
InChI Key |
JMWAYBKWODUPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 |
Origin of Product |
United States |
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